molecular formula C4H6N2S B1676384 Methimazole CAS No. 60-56-0

Methimazole

Cat. No. B1676384
CAS RN: 60-56-0
M. Wt: 114.17 g/mol
InChI Key: PMRYVIKBURPHAH-UHFFFAOYSA-N
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Description

Methimazole is an antithyroid medicine used to treat hyperthyroidism, a condition where the thyroid gland produces too much thyroid hormone . It is also used before thyroid surgery or radioactive iodine treatment . Methimazole works by making it harder for the body to make thyroid hormone .


Synthesis Analysis

The synthesis of Methimazole involves base hydrolysis of imidazole carboxylate, which is an efficient route for the scalable synthesis of this antithyroid drug . A key intermediate in the reaction is Ethyl 3-methyl-2-thioxo-2,3-dihydro-1H-imidazole-1-carboxylate . This compound undergoes hydrolysis in two steps in the presence of a base to give Methimazole with an overall yield of 78% .


Molecular Structure Analysis

Methimazole has a chemical formula of C4H6N2S and a molecular weight of 114.17 g/mol . The structure of Methimazole features a 5-membered imidazole ring with a methyl group at position 1 and a thione group at position 2 .


Chemical Reactions Analysis

Methimazole undergoes oxidative reactions with the hydroxyl radical . These reactions involve two hydrogen-atom abstraction reactions, three radical adduct formation reactions, and single electron transfer . All proposed reaction channels, except for hydrogen-atom abstraction from the methyl group and single electron transfer, were found to be barrier-free .

Scientific Research Applications

  • Topical Application for Skin Hyperpigmentation Disorders : Methimazole, when used topically, shows promise as a skin-depigmenting compound. A study by (Kasraee et al., 2008) found that topical methimazole does not affect thyroid hormones and is well tolerated, making it a potentially safe treatment for skin hyperpigmentary disorders.

  • Investigation of Hepatotoxicity Mechanisms : Research on methimazole's hepatotoxic effects provides insight into liver injury mechanisms. (Heidari et al., 2014) showed that methimazole causes hepatotoxicity by inducing oxidative stress and depleting hepatic glutathione, with N-acetylcysteine offering some protection against these effects.

  • Role in Psoriasis Treatment : A study by (Elias et al., 1993) on methimazole's application in treating psoriasis found that it led to significant improvement in most patients. The drug's therapeutic effect may be attributed to its action on the immune system.

  • orption, potentially leading to negative effects on skeletal properties.
  • Application in Experimental Colitis : Methimazole's utility in the treatment of autoimmune diseases like experimental colitis has been explored. (Oren et al., 1997) reported that methimazole is beneficial in treating this condition, likely due to its immunomodulatory effects.

  • Study of Developmental Neurotoxicity : Methimazole has been used as a positive control agent in developmental behavioral studies to assess neurotoxic damage from goitrogens. (Comer & Norton, 1982) showed that methimazole can induce developmental delays and motor deficits, making it a suitable agent for neurobehavioral toxicity studies.

  • Investigation of Antithyroid Drug Toxicity : Studies like (Bergman & Brittebo, 1999) have examined the distribution and effects of methimazole on the olfactory system in rodents, highlighting its potential for causing sensory disturbances.

Safety And Hazards

Methimazole carries a risk of reproductive toxicity . It may damage the unborn child . Other hazards include liver function damage . Safety precautions include avoiding contact with skin, eyes, and clothing, keeping away from heat and sources of ignition, avoiding dust formation, not ingesting, and not breathing dust .

properties

IUPAC Name

3-methyl-1H-imidazole-2-thione
Source PubChem
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InChI

InChI=1S/C4H6N2S/c1-6-3-2-5-4(6)7/h2-3H,1H3,(H,5,7)
Source PubChem
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InChI Key

PMRYVIKBURPHAH-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CNC1=S
Source PubChem
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Molecular Formula

C4H6N2S
Record name methimazole
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DSSTOX Substance ID

DTXSID4020820
Record name Methimazole
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Molecular Weight

114.17 g/mol
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Physical Description

Solid
Record name Methimazole
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Boiling Point

280 °C WITH SOME DECOMP
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Solubility

Freely soluble, Soluble in alcohol, chloroform. Sparingly soluble in ether, petroleum ether., 1 G SOL IN ABOUT 125 ML ETHER, ABOUT 4.5 ML CHLOROFORM, ABOUT 5 ML WATER, 5 ML ALCOHOL, SOL IN PYRIDINE, Slightly soluble in benzene., 1.13e+01 g/L
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Mechanism of Action

Methimazole's primary mechanism of action appears to be interference in an early step in thyroid hormone synthesis involving thyroid peroxidase (TPO), however the exact method through which methimazole inhibits this step is unclear. TPO, along with hydrogen peroxide, normally catalyzes the conversion of iodide to iodine and then further catalyzes the incorporation of this iodine onto the 3 and/or 5 positions of the phenol rings of tyrosine residues in thyroglobulin. These thyroglobulin molecules then degrade within thyroid follicular cells to form either thyroxine (T4) or tri-iodothyronine (T3), which are the main hormones produced by the thyroid gland. Methimazole may directly inhibit TPO, but has been shown in vivo to instead act as a competitive substrate for TPO, thus becoming iodinated itself and interfering with the iodination of thyroglobulin. Another proposed theory is that methimazole’s sulfur moiety may interact directly with the iron atom at the centre of TPO’s heme molecule, thus inhibiting its ability to iodinate tyrosine residues. Other proposed mechanisms with weaker evidence include methimazole binding directly to thyroglobulin or direct inhibition of thyroglobulin itself., ANTITHYROID DRUGS INHIBIT FORMATION OF THYROID HORMONE LARGELY BY INTERFERING WITH INCORPORATION OF IODINE INTO ORGANIC FORM. ...IMPLIES THAT THEY INTERFERE WITH OXIDATION OF IODIDE ION.../WHICH/ IS PROBABLY BROUGHT ABOUT BY PEROXIDASE. /ANTITHYROID DRUGS/, ANTITHYROID DRUGS INHIBIT THE FORMATION OF THYROID HORMONES BY ITERFERING WITH THE INCORPORATION OF IODINE INTO TYROSYL RESIDUES OF THYROGLOBULIN; THEY ALSO INHIBIT THE COUPLING OF THESE IODOTYROSYL RESIDUES TO FORM IODOTHYRONINES., Methimazole inhibits the synthesis of thyroid hormones by interfering with the incorporation of iodine into tyrosyl residues of thyroglobulin; the drug also inhibits the coupling of these iodotyrosyl residues to form iodothyronine. Although the exact mechanism(s) has not been fully elucidated, methimazole may interfere with the oxidation of iodide ion and iodotyrosyl groups. Based on limited evidence, it appears that the coupling reaction is more sensitive to antithyroid agents than the iodination reaction. Methimazole does not inhibit the action of thyroid hormones already formed and present in the thyroid gland or circulation nor does the drug interfere with the effectiveness of exogenously administered thyroid hormones.
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Product Name

Methimazole

Color/Form

LEAFLETS FROM ALCOHOL, WHITE TO PALE BUFF, CRYSTALLINE SUBSTANCE; STARCH-LIKE IN APPEARANCE & TO TOUCH

CAS RN

60-56-0
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Melting Point

143-146 °C, 146-148 °C, 146 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39,300
Citations
KA Woeber - Endocrine Practice, 2002 - Elsevier
… Methimazole and its carbethoxyl … —methimazole in the United States and methimazole or car-bimazole in the United Kingdom, Europe, and Asia. In the United States, methimazole is …
Number of citations: 161 www.sciencedirect.com
DS Cooper, HH Bode, B Nath, V Saxe… - The Journal of …, 1984 - academic.oup.com
A RIA for the antithyroid drug methimazole [1-methyl-2-mercaptoimidazole (MMI)] has been developed. A MMI derivative, 5-C00H-MMI, was conjugated to porcine thyroglobulin, and …
Number of citations: 101 academic.oup.com
ME Peterson, PP Kintzer… - Journal of Veterinary …, 1988 - Wiley Online Library
… methimazole were evaluated over a 3-year period in 262 cats with hyperthyroidism. In 181 of the cats, methimazole … After 2 to 3 weeks of methimazole therapy (10 to 15 mg/d), the mean …
Number of citations: 221 onlinelibrary.wiley.com
HY Aboul-Enein, AA Al-Badr - Analytical Profiles of Drug Substances, 1979 - Elsevier
Publisher Summary This chapter presents the nomenclature, physical properties, synthesis, and methods of analysis of Methimazole. Methimazole is a white to pale buff, crystalline …
Number of citations: 11 www.sciencedirect.com
E Di Gianantonio, C Schaefer, PP Mastroiacovo… - …, 2001 - Wiley Online Library
Background A specific phenotype of methimazole (MMI) induced malformations has recently been postulated. MMI embryopathy is characterized by minor dysmorphic features, choanal …
Number of citations: 233 onlinelibrary.wiley.com
M Clementi, E Di Gianantonio, E Pelo… - American journal of …, 1999 - Wiley Online Library
We report on a further case of congenital anomalies in a child exposed to methimazole during the first trimester of pregnancy (from first to seventh gestational week), and define a …
Number of citations: 246 onlinelibrary.wiley.com
TH Brix, LC Lund, DP Henriksen… - The Lancet Diabetes & …, 2020 - thelancet.com
… Accepting that the association between methimazole and acute … by methimazole is a result of host idiosyncrasy. Furthermore, all reported cases of acute pancreatitis during methimazole …
Number of citations: 42 www.thelancet.com
DS Cooper, JD Kieffer, V Saxe, H Mover… - …, 1984 - academic.oup.com
Methimazole [l-methyl-2-mercaptoimidazole (MMI)] was given to normal male rats in their drinking water in concentrations ranging from 0.0001–0.05% for either 1 week or 1 month. …
Number of citations: 76 academic.oup.com
N NABIL, DJ MINER… - The Journal of Clinical …, 1982 - academic.oup.com
… Methimazole was administered orally and rectally in a single dose of 60 mg to six euthyroid volunteers (three females and three males). Blood levels of methimazole … of methimazole …
Number of citations: 84 academic.oup.com
DA Wing, LK Millar, PP Koonings, MN Montoro… - American journal of …, 1994 - Elsevier
… that propylthiouracil and methimazole are equally effective and … with propylthiouracil and 36 with methimazole. The response to … index on propylthiouracil and methimazole was 7 and 8 …
Number of citations: 249 www.sciencedirect.com

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